molecular formula C16H13FN2O2S B2901216 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422526-90-7

6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2901216
CAS RN: 422526-90-7
M. Wt: 316.35
InChI Key: YRQXHILMXQMZDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the fluorine atom, the methoxy group, and the phenylmethyl substituent. Researchers have explored various synthetic routes, such as condensation reactions, cyclizations, and functional group transformations. Detailed synthetic protocols can be found in the literature .


Molecular Structure Analysis

The molecular structure of 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is crucial for understanding its properties and interactions. The quinazolinone scaffold provides rigidity, while the functional groups contribute to its biological activity. Computational studies and X-ray crystallography have elucidated the precise arrangement of atoms and bond angles .


Chemical Reactions Analysis

The compound may participate in various chemical reactions, including nucleophilic substitutions, oxidative processes, and cyclizations. Researchers have investigated its reactivity with electrophiles, nucleophiles, and metal catalysts. These reactions can lead to the formation of derivatives with altered pharmacological profiles .

Scientific Research Applications

Pharmacokinetics and Metabolic Pathways

One study detailed the pharmacokinetics of AM-1155, a new 6-fluoro-8-methoxy quinolone, highlighting the compound's favorable absorption and elimination profiles, making it a candidate for further clinical utility (Nakashima et al., 1995). This research is indicative of the broader pharmacokinetic behaviors of related fluoroquinolone compounds, including 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one, in human subjects.

Biochemical and Molecular Interactions

The metabolism and disposition studies, such as those conducted on related compounds like [14C]SB-649868, an orexin 1 and 2 receptor antagonist, provide insights into the metabolic pathways and potential therapeutic implications of similar fluoroquinolone derivatives. Such studies reveal extensive metabolism and the principal routes through which these compounds are processed within the body (Renzulli et al., 2011).

Therapeutic Potential and Mechanisms

Although direct studies on this compound specifically are limited in the current literature, research on closely related compounds underscores the potential therapeutic applications of such molecules. For instance, fluoroquinolones' activity against bacterial infections and their pharmacological properties, such as in moxifloxacin and lomefloxacin studies, highlight the utility of fluoro-substituted compounds in developing new treatments (Man et al., 1999).

Future Directions

: Sigma-Aldrich: (4-fluoro-3-methoxyphenyl)boronic acid : ChemSpider: 3-Fluoro-4-methoxyphenylboronic acid : SpectraBase: 6-Fluoro-1-methyl-3,4-diphenylisoquinoline

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one involves the reaction of 4-methoxybenzylamine with 2-chloro-3-formylquinazolin-4(3H)-one, followed by the addition of sulfur and fluorine atoms to the resulting intermediate compound.", "Starting Materials": [ "4-methoxybenzylamine", "2-chloro-3-formylquinazolin-4(3H)-one", "sulfur", "fluorine gas" ], "Reaction": [ "Step 1: 4-methoxybenzylamine is reacted with 2-chloro-3-formylquinazolin-4(3H)-one in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) to form the intermediate compound 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-formyl-1H-quinazolin-4-one.", "Step 2: The intermediate compound is then treated with sulfur and a suitable reducing agent such as sodium borohydride in a solvent like ethanol to form the corresponding thioether compound, 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one.", "Step 3: Finally, the thioether compound is fluorinated using fluorine gas in the presence of a suitable catalyst such as silver fluoride in a solvent like acetonitrile to yield the desired product, 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one." ] }

CAS RN

422526-90-7

Molecular Formula

C16H13FN2O2S

Molecular Weight

316.35

IUPAC Name

6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C16H13FN2O2S/c1-21-12-5-2-10(3-6-12)9-19-15(20)13-8-11(17)4-7-14(13)18-16(19)22/h2-8H,9H2,1H3,(H,18,22)

InChI Key

YRQXHILMXQMZDT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)F)NC2=S

solubility

not available

Origin of Product

United States

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